3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
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Overview
Description
3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a pyrroloquinazoline core with amino and nitro substituents. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one.
Nitration: The hydrogen atom at position 6 of the quinazolin-4-one is replaced by a nitro group using a nitriding agent.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include tin(II) chloride dihydrate (SnCl₂·2H₂O) and iron powder (Fe).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-nitro-3(H)-quinazolin-4-one: Similar structure but lacks the amino group.
3-amino-quinazolin-4-one: Similar structure but lacks the nitro group.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar core structure with different substituents.
Uniqueness
3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H10N4O3 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
3-amino-6-nitro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H10N4O3/c12-8-3-4-14-10(8)13-9-5-6(15(17)18)1-2-7(9)11(14)16/h1-2,5,8H,3-4,12H2 |
InChI Key |
OSODITNBZWTFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C1N |
Origin of Product |
United States |
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